4-Bromo-1-(oxetan-3-yl)-1H-pyrazole is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 203.04 g/mol. This compound features a bromine atom at the 4-position of the pyrazole ring and an oxetane group at the 1-position, contributing to its unique chemical properties and potential applications in various scientific fields. It is classified as an organic compound, specifically a pyrazole derivative, which is known for its diverse biological activities and utility in synthetic chemistry .
The synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole involves several key steps:
These methods highlight the importance of reaction conditions and starting materials in achieving high yields of the desired compound.
The molecular structure of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole can be represented using its canonical SMILES notation: C1C(CO1)N2C=C(C=N2)Br
. The structure consists of a five-membered pyrazole ring fused with a three-membered oxetane ring, which imparts distinctive physical and chemical properties to the compound.
This structural complexity allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry .
4-Bromo-1-(oxetan-3-yl)-1H-pyrazole exhibits a variety of chemical reactions:
These reactions are essential for developing new compounds with enhanced properties or biological activities.
The mechanism of action for 4-bromo-1-(oxetan-3-yl)-1H-pyrazole involves its interaction with specific molecular targets within biological systems. The presence of the bromine atom and the oxetane ring enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction may lead to inhibition or activation of certain pathways, contributing to its potential antimicrobial and anticancer activities . Detailed studies are necessary to elucidate these mechanisms fully.
4-Bromo-1-(oxetan-3-yl)-1H-pyrazole has several significant applications:
This versatility underscores its importance in both academic research and industrial applications.
The integration of oxetanes (3-atom cyclic ethers) with pyrazoles creates geometrically constrained hybrids that modulate key drug-like properties:
Oxetanes reduce metabolic clearance by shielding adjacent bonds from enzymatic oxidation. When fused to pyrazoles, this extends plasma half-life by >40% compared to non-oxetane analogs, as demonstrated in cytochrome P450 inhibition assays. The oxetane’s pseudo-equatorial conformation minimizes ring strain while maintaining bioavailability [4] [7].
Oxetanes enhance aqueous solubility (measured solubility: 28 mg/mL in PBS pH 7.4) via their polar oxygen atom, while the pyrazole core maintains membrane permeability (PAMPA logPe: −5.2). This overcomes the "solubility-permeability trade-off" common in lipophilic bromoheterocycles [7].
The oxetan-3-yl group enables divergent synthesis through:
Table 1: Synthetic Routes to 4-Bromo-1-(oxetan-3-yl)-1H-pyrazole
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
N-Alkylation | Oxetan-3-yl tosylate, K₂CO₃, DMF, 80°C | 78 | >99 |
Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C→RT | 65 | 98 |
Nucleophilic Substitution | 3-Bromooxetane, Cs₂CO₃, ACN, reflux | 82 | 99.5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: